4-Fluoro Substitution Shifts SERT/DAT Selectivity by ~8.5-Fold Relative to Non-Substituted Amphetamine: Class-Level Inference from Para-Halogenation SAR
Para-fluorination of amphetamine-type scaffolds increases inhibition potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT) by roughly one order of magnitude [1]. In direct comparison, amphetamine exhibits DAT IC50 = 1.7 µM (1.4–2.0) and SERT IC50 = 51 µM (38–68), yielding a DAT/SERT ratio of 30 (inhibition at DAT is 30-fold more potent than at SERT). In contrast, 4-fluoroamphetamine (4-FA) shows DAT IC50 = 3.9 µM (2.6–5.8) and SERT IC50 = 14 µM (11–17), yielding a DAT/SERT ratio of 3.6—an 8.3-fold enhancement in relative serotonergic potency [1]. The target compound bears the identical 4-fluorophenyl pharmacophore, and the para-fluorine effect on transporter selectivity is primarily dictated by the aromatic ring substitution pattern rather than the α-substituent [1]. Consequently, the target compound is predicted to exhibit a SERT/DAT selectivity profile comparable to 4-FA, in contrast to its non-fluorinated α,α-dimethyl congener phentermine, which is NET-selective with minimal SERT activity (IC50 3511 nM) [2].
| Evidence Dimension | Monoamine transporter inhibition selectivity (DAT/SERT potency ratio) |
|---|---|
| Target Compound Data | Not directly measured; predicted SERT/DAT ratio of ~0.28 (similar to 4-FA) based on shared 4-fluorophenyl pharmacophore |
| Comparator Or Baseline | Amphetamine: DAT/SERT ratio = 0.033 (DAT IC50 1.7 µM, SERT IC50 51 µM). 4-Fluoroamphetamine: DAT/SERT ratio = 0.28 (DAT IC50 3.9 µM, SERT IC50 14 µM). Phentermine: DAT IC50 262 nM, SERT IC50 3511 nM, ratio ≈ 13.4 |
| Quantified Difference | ~8.3-fold increase in SERT relative potency for 4-FA vs amphetamine; predicted similar fold-shift for target compound vs non-fluorinated phentermine |
| Conditions | HEK293 cells expressing human NET, DAT, or SERT; fluorescence-based monoamine uptake assay; Luethi et al. 2019 [1]; phentermine data from separate release assay studies [2] |
Why This Matters
For researchers designing probes that require balanced or serotonergic-biased transporter modulation, the 4-fluorophenyl moiety in the target compound provides a predictable selectivity shift that is absent in non-fluorinated α,α-dimethylphenethylamines; this allows informed selection when the experimental goal is to probe serotonergic mechanisms without the potent dopaminergic drive of amphetamine.
- [1] Luethi D, Walter M, Zhou X, Rudin D, Krähenbühl S, Liechti ME. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Front Pharmacol. 2019;10:438. doi:10.3389/fphar.2019.00438. View Source
- [2] Phentermine (hydrochloride) product information: IC50 values for NET, DAT, SERT release. Bertin Bioreagent. https://www.bertin-bioreagent.com/phentermine-hydrochloride (accessed 2026-05-04). View Source
